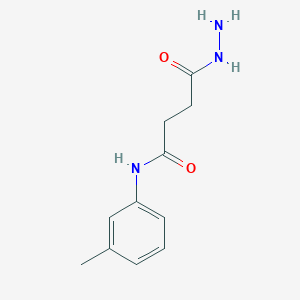

4-hydrazino-N-(3-methylphenyl)-4-oxobutanamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-hydrazinyl-N-(3-methylphenyl)-4-oxobutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c1-8-3-2-4-9(7-8)13-10(15)5-6-11(16)14-12/h2-4,7H,5-6,12H2,1H3,(H,13,15)(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKEPCWPSIBUOEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 4-Hydrazino-N-(3-methylphenyl)-4-oxobutanamide: A Technical Guide

Abstract

This technical guide provides a comprehensive, in-depth overview of a robust and efficient two-step synthetic pathway for the preparation of 4-hydrazino-N-(3-methylphenyl)-4-oxobutanamide. This compound, a derivative of succinic acid, holds potential as a versatile intermediate in medicinal chemistry and materials science. The synthesis begins with the nucleophilic ring-opening of succinic anhydride by m-toluidine to yield the key intermediate, 4-((3-methylphenyl)amino)-4-oxobutanoic acid. Subsequent conversion of this intermediate to the target hydrazide is achieved via activation with thionyl chloride followed by nucleophilic acyl substitution with hydrazine hydrate. This guide details the underlying chemical principles, provides step-by-step experimental protocols, and outlines methods for the purification and characterization of the final product. The methodologies described are designed to be reproducible and scalable for research and development applications.

Introduction and Synthetic Strategy

This compound is a bifunctional molecule incorporating both an N-substituted amide and a terminal hydrazide group, separated by a flexible four-carbon chain. This architecture makes it a valuable synthon for the construction of more complex molecules, including various heterocyclic compounds which are of significant interest in drug discovery.[1] The hydrazide moiety, in particular, is a key precursor for synthesizing pyrazoles, oxadiazoles, and other biologically active scaffolds.[2][3]

The retrosynthetic analysis of the target compound identifies a logical disconnection at the two amide-like bonds. This suggests a convergent synthesis starting from a symmetrical C4 building block. Succinic anhydride is an ideal, commercially available, and cost-effective starting material for this purpose.[4]

The forward synthesis is designed as a two-step process:

-

Step 1: Amidation. Selective mono-amidation of succinic anhydride with 3-methylaniline (m-toluidine). The regioselectivity is inherent to the reaction, as the first nucleophilic attack opens the anhydride ring, deactivating the resulting carboxylate towards further immediate reaction under the chosen conditions.[5]

-

Step 2: Hydrazinolysis. Conversion of the remaining carboxylic acid moiety of the intermediate into the corresponding hydrazide. This is most effectively achieved by first activating the carboxylic acid to a more reactive species, such as an acid chloride, followed by reaction with hydrazine.[6][7]

This strategy offers excellent control over the formation of the unsymmetrical product and utilizes well-established, high-yielding chemical transformations.

Experimental Protocols

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| Succinic Anhydride | C₄H₄O₃ | 100.07 | ≥99% | Sigma-Aldrich |

| 3-Methylaniline (m-Toluidine) | C₇H₉N | 107.15 | ≥99% | Sigma-Aldrich |

| Thionyl Chloride | SOCl₂ | 118.97 | ≥99% | Sigma-Aldrich |

| Hydrazine Hydrate | N₂H₄·H₂O | 50.06 | ≥98% | Sigma-Aldrich |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous, ≥99.7% | Sigma-Aldrich |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | ACS Reagent | Fisher Scientific |

| Sodium Sulfate | Na₂SO₄ | 142.04 | Anhydrous, Granular | Fisher Scientific |

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Thionyl chloride is highly corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). Hydrazine hydrate is toxic and a suspected carcinogen. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

Step 1: Synthesis of 4-((3-methylphenyl)amino)-4-oxobutanoic acid

This procedure involves the nucleophilic acyl substitution reaction where the amine (m-toluidine) attacks one of the carbonyl carbons of succinic anhydride, leading to the opening of the anhydride ring.[8]

Protocol:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add succinic anhydride (10.0 g, 0.10 mol).

-

Add 100 mL of anhydrous diethyl ether to the flask and stir to dissolve the anhydride.

-

In a separate beaker, dissolve 3-methylaniline (10.72 g, 0.10 mol) in 50 mL of anhydrous diethyl ether.

-

Add the 3-methylaniline solution dropwise to the stirring succinic anhydride solution at room temperature over 30 minutes.

-

Upon addition, a white precipitate will form immediately.

-

Continue stirring the reaction mixture at room temperature for an additional 2 hours to ensure the reaction goes to completion.

-

Collect the white solid precipitate by vacuum filtration using a Büchner funnel.

-

Wash the solid with two 30 mL portions of cold diethyl ether to remove any unreacted starting materials.

-

Dry the product in a vacuum oven at 50 °C to a constant weight.

The product, 4-((3-methylphenyl)amino)-4-oxobutanoic acid, is typically obtained as a white solid with a high degree of purity and can be used in the next step without further purification.

Step 2: Synthesis of this compound

This step involves two sequential reactions: the conversion of the carboxylic acid to an acid chloride, followed by the reaction with hydrazine. The conversion of a carboxylic acid to a hydrazide is a common transformation, often proceeding through an ester or acid chloride intermediate to achieve good yields.[6][9] The use of thionyl chloride is a standard and effective method for generating the acid chloride in situ.[10]

Protocol:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser (fitted with a calcium chloride drying tube), suspend the 4-((3-methylphenyl)amino)-4-oxobutanoic acid (10.36 g, 0.05 mol) from Step 1 in 100 mL of anhydrous dichloromethane (DCM).

-

Cool the suspension in an ice bath to 0 °C.

-

Slowly add thionyl chloride (5.5 mL, 0.075 mol) dropwise to the stirring suspension over 20 minutes. Caution: This reaction is exothermic and releases HCl gas.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Heat the reaction mixture to reflux (approx. 40 °C) and maintain for 3 hours. The reaction can be monitored by TLC until the starting material is consumed. The suspension should become a clear solution as the acid chloride forms.

-

After reflux, cool the solution to room temperature and remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator.

-

Dissolve the resulting crude acid chloride residue in 50 mL of fresh anhydrous DCM and cool the solution to 0 °C in an ice bath.

-

In a separate flask, prepare a solution of hydrazine hydrate (5.0 g, 0.10 mol) in 50 mL of DCM.

-

Add the hydrazine hydrate solution dropwise to the cold, stirring acid chloride solution over 30 minutes. A precipitate will form.

-

After the addition, remove the ice bath and stir the reaction mixture at room temperature for an additional 4 hours.

-

Quench the reaction by slowly adding 50 mL of a saturated aqueous sodium bicarbonate solution to neutralize any excess acid.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer twice with 30 mL portions of DCM.

-

Combine all organic layers and wash them with 50 mL of brine.

-

Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization from ethanol to afford this compound as a crystalline solid.

Reaction Mechanisms and Workflow Visualization

Mechanistic Rationale

Step 1: Amidation of Succinic Anhydride The reaction is initiated by the nucleophilic attack of the nitrogen atom of m-toluidine on one of the electrophilic carbonyl carbons of succinic anhydride. This attack leads to the formation of a tetrahedral intermediate, which subsequently collapses, causing the anhydride ring to open and form the stable carboxylate and amide functionalities.

Step 2: Hydrazide Formation The carboxylic acid is first converted to a highly reactive acid chloride using thionyl chloride. The mechanism involves the attack of the carboxylic acid's hydroxyl group on the sulfur atom of SOCl₂, followed by the elimination of sulfur dioxide and a chloride ion, yielding a protonated chlorosulfite ester. The chloride ion then acts as a nucleophile, attacking the carbonyl carbon and displacing the chlorosulfite group to form the acyl chloride. The subsequent reaction with hydrazine, a potent nucleophile, proceeds via a standard nucleophilic acyl substitution mechanism to form the final hydrazide product.

Synthetic Workflow Diagram

Caption: Two-step synthesis of the target compound from succinic anhydride.

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include distinct peaks for the aromatic protons of the m-tolyl group, a singlet for the methyl group, characteristic methylene protons (-CH₂-CH₂-) of the succinyl backbone, and exchangeable protons for the amide (-NH-) and hydrazide (-NHNH₂) groups.

-

¹³C NMR: The spectrum should show signals for the two distinct carbonyl carbons (amide and hydrazide), aromatic carbons, the methyl carbon, and the two methylene carbons.

-

-

Infrared (IR) Spectroscopy: Key vibrational bands should be observed for N-H stretching (amide and hydrazide), C=O stretching (amide I and hydrazide carbonyl bands, typically at different wavenumbers), and C-H stretching (aromatic and aliphatic).[11]

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques should be used to confirm the molecular weight of the compound by observing the molecular ion peak [M+H]⁺ or [M+Na]⁺.

-

Melting Point: A sharp melting point range for the recrystallized product is indicative of high purity.

Conclusion

This guide outlines a reliable and well-documented synthetic route to this compound. The two-step procedure, starting from readily available succinic anhydride and m-toluidine, is efficient and scalable. The described protocols, grounded in fundamental organic chemistry principles, provide a clear pathway for researchers in drug development and chemical synthesis to access this versatile molecular building block. The methods for purification and characterization ensure the final product meets the high standards required for subsequent research applications.

References

- [Reference Title]. (Source). [URL]

-

Chanda, T. (2014). Answer to "How do you convert aliphatic acids to hydrazide in a single step with conventional methods?". ResearchGate. Retrieved from [Link]

- [Reference Title]. (Source). [URL]

-

Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology. Retrieved from [https://rjptonline.org/HTML_Papers/Research%20Journal%20of%20Pharmacy%20and%20Technology/2012/Volume%205%20-+Issue%2010/3.%20Review%20Article-Amjed%20J.%20Mitra.pdf]([Link] Issue%2010/3.%20Review%20Article-Amjed%20J.%20Mitra.pdf)

-

Kassick, A. J., et al. (2019). Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]

-

Hope, P., & Wiles, L. A. (1965). The Preparation of Sulphinylhydrazides and their Conversion into Carboxylic Acids and Carboxylic Acid Derivatives. Journal of the Chemical Society. Retrieved from [Link]

-

Kumar, R., et al. (2009). Development and assessment of green synthesis of hydrazides. Indian Journal of Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Succinic anhydride. Retrieved from [Link]

-

de A. M. Lima, F. C., et al. (2010). Succinic acid dihydrazide: a convenient N,N-double block for the synthesis of symmetrical and non-symmetrical... Journal of the Brazilian Chemical Society. Retrieved from [Link]

- [Reference Title]. (Source). [URL]

- [Reference Title]. (Source). [URL]

-

Foroumadi, A., et al. (2006). Microwave-Assisted One-Step Synthesis of Fenamic Acid Hydrazides from the Corresponding Acids. Molecular Diversity. Retrieved from [Link]

- [Reference Title]. (Source). [URL]

- [Reference Title]. (Source). [URL]

- [Reference Title]. (Source). [URL]

- [Reference Title]. (Source). [URL]

-

Lee, S., et al. (2019). Amine Responsive Poly(lactic acid) (PLA) and Succinic Anhydride (SAh) Graft-Polymer: Synthesis and Characterization. Polymers. Retrieved from [Link]

-

Shestakova, T. S., et al. (2018). A Reaction of N-substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Beilstein Archives. Retrieved from [Link]

- [Reference Title]. (Source). [URL]

- [Reference Title]. (Source). [URL]

- [Reference Title]. (Source). [URL]

- [Reference Title]. (Source). [URL]

-

Podyachev, S. N., et al. (2007). Structure and Spectroscopic Characteristics of 4-tert-butylphenoxyacetylhydrazones of Arylaldehydes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved from [Link]

- [Reference Title]. (Source). [URL]

- [Reference Title]. (Source). [URL]

Sources

- 1. scispace.com [scispace.com]

- 2. krishikosh.egranth.ac.in [krishikosh.egranth.ac.in]

- 3. Microwave-Assisted One-Step Synthesis of Fenamic Acid Hydrazides from the Corresponding Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Succinic anhydride - Wikipedia [en.wikipedia.org]

- 5. Amine Responsive Poly(lactic acid) (PLA) and Succinic Anhydride (SAh) Graft-Polymer: Synthesis and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. osti.gov [osti.gov]

- 8. beilstein-archives.org [beilstein-archives.org]

- 9. rjptonline.org [rjptonline.org]

- 10. 1002. The preparation of sulphinylhydrazides and their conversion into carboxylic acids and carboxylic acid derivatives - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 11. Structure and spectroscopic characteristics of 4-tert-butylphenoxyacetylhydrazones of arylaldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

spectroscopic characterization of 4-hydrazino-N-(3-methylphenyl)-4-oxobutanamide

An In-depth Technical Guide to the Spectroscopic Characterization of 4-hydrazino-N-(3-methylphenyl)-4-oxobutanamide

Abstract: This technical guide provides a comprehensive framework for the , a novel compound with potential applications in medicinal chemistry and materials science. The inherent biological activities of N-phenylacetamide and hydrazine derivatives underscore the importance of unambiguous structural verification for any new analogue in this class.[1][2] This document outlines the theoretical basis and detailed experimental protocols for a multi-technique spectroscopic approach, including Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. By integrating data from these orthogonal techniques, this guide establishes a robust, self-validating methodology for confirming the molecular structure and purity of the title compound, providing researchers and drug development professionals with a definitive analytical blueprint.

Introduction and Rationale

The synthesis of novel small molecules is a cornerstone of modern drug discovery and materials science. This compound (Molecular Formula: C₁₁H₁₅N₃O₂, Molecular Weight: 221.26 g/mol ) belongs to a class of compounds containing both amide and hydrazide functionalities.[3] N-phenylacetamide derivatives are known to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, and antibacterial properties.[1] Similarly, hydrazine-based compounds are pivotal in pharmaceutical development and serve as versatile synthons in organic chemistry.[2]

Given the therapeutic potential, the precise and unequivocal confirmation of the molecular structure is a critical prerequisite for further investigation. Spectroscopic analysis provides a non-destructive and highly informative means to elucidate the molecular architecture. This guide details an integrated analytical workflow designed to provide a complete structural "fingerprint" of the molecule, ensuring data integrity for subsequent research and development activities.

Molecular Structure and Predicted Spectroscopic Features

The structural integrity of this compound is confirmed by elucidating the connectivity of its distinct functional groups: the 3-methylphenyl (m-tolyl) group, the secondary amide linkage, the butanamide backbone, and the terminal hydrazide moiety.

Figure 2: Plausible ESI-MS fragmentation pathways for the [M+H]⁺ ion.

-

Fragment A (m/z 106.07): Loss of the butanamide-hydrazide side chain, resulting in the 3-methylanilinium ion.

-

Fragment B (m/z 130.06): Cleavage of the amide bond, resulting in the protonated 4-hydrazino-4-oxobutanamide fragment.

-

Fragment C (m/z 148.08): Loss of hydrazine (NH₂NH₂) from the parent ion.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Rationale: UV-Vis spectroscopy detects electronic transitions within the molecule, primarily in conjugated systems and chromophores like the aromatic ring and carbonyl groups. [1] Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution (e.g., 10⁻⁴ to 10⁻⁵ M) of the compound in a UV-transparent solvent such as ethanol or methanol.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer, scanning from 200-400 nm against a solvent blank.

Predicted Data and Interpretation: The spectrum is expected to show absorption maxima (λ_max) characteristic of the substituted benzene ring.

-

λ_max ≈ 240-270 nm: Attributed to the π → π* transitions within the substituted aromatic ring, influenced by the amide and methyl substituents. The presence of two carbonyl groups may also contribute to this absorption profile.

Integrated Analytical Workflow and Structural Confirmation

No single spectroscopic technique is sufficient for absolute structure elucidation. True confidence is achieved by integrating the data from all methods, where each technique provides complementary information that cross-validates the others.

Figure 3: Integrated workflow for the spectroscopic characterization of the target compound.

The process begins with Mass Spectrometry to confirm the molecular weight and formula. FTIR validates the presence of the core functional groups. NMR spectroscopy then provides the definitive map of the molecular skeleton and proton environments. Finally, UV-Vis spectroscopy confirms the electronic properties of the aromatic system. The convergence of all these data points provides an undeniable confirmation of the structure of this compound.

Conclusion

This guide has detailed a systematic and robust multi-technique spectroscopic approach for the comprehensive characterization of this compound. The predicted ¹H NMR, ¹³C NMR, FTIR, MS, and UV-Vis data provide a clear and complete analytical signature for the molecule. By following the outlined protocols and using the interpretive framework provided, researchers can confidently verify the identity, structure, and purity of this compound, establishing a solid foundation for its further exploration in scientific research and development.

References

-

Gomes, R. A., et al. (2018). The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates. Journal of Mass Spectrometry. [Link]

-

Nishikaze, T., et al. (2014). Hydrazide and hydrazine reagents as reactive matrices for MALDI-MS to detect gaseous aldehydes. Journal of Mass Spectrometry. [Link]

-

Ali, A., et al. (2023). Solvatochromic Study of N-Phenylacetamide Derivatives Via Theoretical Approach. Egyptian Journal of Chemistry. [Link]

-

Gomes, R. A., et al. (2018). The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates. ResearchGate. [Link]

-

Nishikaze, T., et al. (2015). Hydrazide and Hydrazine Reagents as Reactive Matrices for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry to Detect Steroids with Carbonyl Groups. ResearchGate. [Link]

-

Suresh, S., et al. (2018). PREPARATION, GROWTH, SPECTRAL, THERMAL AND BAND GAP STUDIES OF PHENYL HYDRAZONE OF N –PHENYLACETAMIDE (PHPA) CRYSTAL. International Journal of Research and Analytical Reviews. [Link]

-

Nikolić, S., et al. (2023). Diorganotin(IV) complexes with hydroxamic acids derivatives of some histone deacetylases inhibitors. Journal of the Serbian Chemical Society. [Link]

-

Wang, C., et al. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. PLoS ONE. [Link]

-

Rollas, S., & Küçükgüzel, Ş. G. (2007). Synthesis and elucidation of structure of hydrazones derived from N-(2,4-dimethylphenyl)-3-oxobutanamide. ARKIVOC. [Link]

-

Asif, M. (2016). Synthesis and Elucidation of Structure of Hydrazones Derived From N-(2,4-dimethylphenyl)-3-oxobutanamide. ResearchGate. [Link]

-

Sapkota, K. R., et al. (2024). Synthesis, and Structural Characterization of (E)-1-(4-((2-(2,4-Dinitrophenyl) hydrazono) methyl)phenyl) piperidine. Nepal Journals Online. [Link]

-

Smith, B. C. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

-

Ghorab, M. M., et al. (2022). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Li, Y., et al. (2018). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules. [Link]

-

Chalmers, J. M., & Griffiths, P. R. (Eds.). (2002). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. [Link]

Sources

starting materials for 4-hydrazino-N-(3-methylphenyl)-4-oxobutanamide synthesis

An In-depth Technical Guide on the Starting Materials for the Synthesis of 4-hydrazino-N-(3-methylphenyl)-4-oxobutanamide

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, detailing the critical starting materials and synthetic strategy for this compound. By providing in-depth analysis of the core components, this document aims to ensure a reproducible and efficient synthesis.

Retrosynthetic Analysis

A logical approach to the synthesis of this compound begins with a retrosynthetic analysis. The target molecule contains two key functionalities: an amide bond and a hydrazide group. Disconnecting the hydrazide reveals a carboxylic acid or its derivative as a precursor. Further disconnection at the amide bond logically separates the molecule into an aromatic amine and a four-carbon dicarboxylic acid derivative. This leads to a straightforward and efficient two-step synthesis from readily available starting materials.

Caption: Retrosynthetic pathway for the target compound.

Chapter 1: Primary Starting Materials - The Core Building Blocks

The success of the synthesis is fundamentally reliant on the quality and purity of the primary starting materials. This chapter details the two core components required for the construction of the molecular backbone.

The Amine Component: 3-Methylaniline (m-Toluidine)

3-Methylaniline serves as the foundational aromatic component, forming the N-(3-methylphenyl)amide portion of the target molecule.

Properties and Specifications: A summary of the key physical and chemical properties of 3-methylaniline is presented in the table below.

| Property | Value |

| Molecular Formula | C₇H₉N |

| Molar Mass | 107.15 g/mol |

| Appearance | Colorless to yellowish liquid |

| Melting Point | -30 °C |

| Boiling Point | 203-204 °C |

| Density | 0.989 g/mL at 25 °C |

Causality of Experimental Choices: The nucleophilic nature of the primary amine group in 3-methylaniline is central to the synthetic strategy. It readily attacks the electrophilic carbonyl carbon of succinic anhydride, initiating the formation of the amide bond. The methyl group on the aromatic ring influences the electronic properties and solubility of the molecule but does not directly participate in the initial reaction.

Purity and Sourcing: For optimal reaction yield and purity of the final product, it is recommended to use 3-methylaniline with a purity of ≥99%. Common impurities may include other isomers (o- and p-toluidine) and oxidation byproducts. If the starting material has a dark coloration, purification by distillation under reduced pressure is advised.

The Acylating Agent: Succinic Anhydride

Succinic anhydride is a cyclic dicarboxylic anhydride that acts as the electrophile in the initial acylation reaction.

Properties and Specifications:

| Property | Value |

| Molecular Formula | C₄H₄O₃ |

| Molar Mass | 100.07 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 119-121 °C |

| Boiling Point | 261 °C |

Causality of Experimental Choices: The use of a cyclic anhydride is advantageous as the ring-opening reaction with the amine is thermodynamically favorable and proceeds under relatively mild conditions without the need for coupling agents.[1][2][3] This reaction forms a stable intermediate, N-(3-methylphenyl)succinamic acid, which contains both an amide and a carboxylic acid functional group.[4]

Purity and Sourcing: The primary impurity in succinic anhydride is succinic acid, which can form upon exposure to moisture. The presence of succinic acid can complicate the reaction stoichiometry. It is crucial to use a high-purity grade (≥99%) and to handle it in a dry environment.

Chapter 2: The Hydrazinating Agent

Hydrazine Hydrate (H₆N₂O)

Hydrazine hydrate is the key reagent for converting the carboxylic acid intermediate into the final hydrazide product.

Properties and Specifications:

| Property | Value |

| Molecular Formula | H₆N₂O |

| Molar Mass | 50.06 g/mol |

| Appearance | Colorless, fuming liquid |

| Boiling Point | 120.1 °C |

| Density | 1.032 g/mL |

Causality of Experimental Choices: Hydrazine is a potent nucleophile and is highly effective for the conversion of carboxylic acids or their esters into hydrazides.[5][6][7] The reaction typically proceeds at elevated temperatures.

Safety and Handling: Caution: Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. It should be handled with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (gloves, safety glasses, lab coat).

Chapter 3: Synthetic Pathway and Methodologies

The synthesis of this compound is efficiently achieved in two principal steps.

Step 1: Synthesis of N-(3-methylphenyl)succinamic acid

This step involves the acylation of 3-methylaniline with succinic anhydride.

Caption: Workflow for the synthesis of the intermediate.

Experimental Protocol:

-

In a round-bottom flask, dissolve succinic anhydride (0.02 mol) in a suitable solvent like toluene (25 ml).[4]

-

In a separate beaker, dissolve 3-methylaniline (0.02 mol) in the same solvent (20 ml).

-

Slowly add the 3-methylaniline solution to the succinic anhydride solution with constant stirring at room temperature.[4]

-

The reaction is typically rapid, and a white precipitate of N-(3-methylphenyl)succinamic acid will form.[8]

-

Continue stirring for approximately one hour to ensure the reaction goes to completion.

-

Collect the solid product by vacuum filtration and wash it with a small amount of cold solvent to remove any unreacted starting materials.[4]

-

Dry the product under vacuum. The resulting N-(3-methylphenyl)succinamic acid is often of sufficient purity for the next step.[4]

Step 2: Synthesis of this compound

The intermediate is converted to the final product through reaction with hydrazine hydrate.

Caption: Workflow for the hydrazinolysis step.

Experimental Protocol:

-

Suspend the N-(3-methylphenyl)succinamic acid (0.01 mol) in a suitable solvent such as absolute ethanol.

-

Add an excess of hydrazine hydrate (e.g., 0.02-0.03 mol) to the suspension.

-

Heat the mixture to reflux and maintain it for several hours, monitoring the reaction progress by a suitable method (e.g., TLC). The conversion of a carboxylic acid to a hydrazide often requires elevated temperatures to proceed at a reasonable rate.[5]

-

After the reaction is complete, cool the mixture to room temperature.

-

The product, this compound, will often precipitate from the solution upon cooling.

-

Collect the solid by vacuum filtration.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the final compound with high purity.

Conclusion

The synthesis of this compound is a robust two-step process that relies on well-established chemical transformations. The critical factors for a successful synthesis are the use of high-purity starting materials: 3-methylaniline and succinic anhydride for the formation of the key succinamic acid intermediate, followed by the careful use of hydrazine hydrate for the final conversion to the desired hydrazide. Adherence to the described protocols and safety precautions will enable the efficient and reproducible production of the target compound for further research and development.

References

- ResearchGate. (2025, October 16). Synthesis of novel 3-Hydrazino-3-oxo-N-(4-sulfamoylphenyl)-propanamide.

- ResearchGate. (2025, August 6). (PDF) Synthesis and elucidation of structure of hydrazones derived from N-(2,4-dimethylphenyl)-3-oxobutanamide.

- Beilstein Archives. (2023, January 31). A Reaction of N-substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids.

- MDPI. A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids.

- Google Patents. CN102351754A - Method for preparing 4-amino-N-methylphenyl methane sulfonamide.

- Indian Academy of Sciences. Behaviour of 4-[4-methoxy-3-methylphenyl]-4-oxobutenoic acid towards nitrogen-containing nucleophiles.

- ResearchGate. (2025, August 9). Influence of water on the reaction of succininc anhydride with aniline.

- Santa Cruz Biotechnology. This compound.

- PMC - NIH. N-(3-Methylphenyl)succinimide.

- MDPI. The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity.

- MDPI. Investigation on N-Aryl-2-(4-sulfamoylphenyl)hydrazine-1-carbothioamide as Human Carbonic Anhydrases Inhibitors.

- Beilstein Journals. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents.

- ResearchGate. (2025, August 9). Synthesis and elucidation of structure of hydrazones derived from N-(2,4-dimethylphenyl)-3-oxobutanamide.

- YouTube. (2024, March 7). Acylations of Nucleophiles | LTQ 7.1, Spring 2024.

- Synthesis of 1-(3-Aryl/Alkyl-4-formylpyrazole-1- carbonyl). (n.d.).

- PrepChem.com. Preparation of succinanilic acid (N-phenylsuccinamic acid; N-phenylbutanedioic acid monoamide).

Sources

An In-depth Technical Guide to the Chemical Properties of 4-hydrazino-N-(3-methylphenyl)-4-oxobutanamide

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Novel Chemical Entity

This guide delves into the chemical properties of 4-hydrazino-N-(3-methylphenyl)-4-oxobutanamide, a compound situated at the intersection of hydrazide and amide chemistry. As a distinct chemical entity, publicly available data is limited. Therefore, this document serves as a comprehensive technical guide built upon a foundation of established chemical principles, data from closely related analogues, and plausible synthetic pathways. The insights provided are curated to empower researchers and drug development professionals in their exploration of this and similar molecules.

Molecular Identity and Physicochemical Characteristics

This compound is a bifunctional organic molecule incorporating a hydrazide moiety and an N-substituted amide group linked by a butane backbone.

Table 1: Core Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅N₃O₂ | Santa Cruz Biotechnology[1] |

| Molecular Weight | 221.26 g/mol | Santa Cruz Biotechnology[1] |

| IUPAC Name | 4-hydrazinyl-N-(3-methylphenyl)-4-oxobutanamide | Generated from structure |

| CAS Number | Not readily available |

Due to the absence of published experimental data, key physicochemical properties such as melting point, boiling point, and solubility have not been definitively determined. However, based on its structure—a solid at room temperature is expected, with some degree of solubility in polar organic solvents like ethanol, methanol, and DMSO. Its solubility in water is predicted to be low.

A Plausible Synthetic Trajectory

A logical and efficient synthesis of this compound can be conceptualized through a two-step process, commencing with the formation of a key intermediate, N-(3-methylphenyl)succinamic acid.

Step 1: Synthesis of N-(3-methylphenyl)succinamic acid

The initial step involves the acylation of m-toluidine with succinic anhydride. This reaction is a well-established method for the formation of succinamic acids.

-

Reaction: Succinic anhydride is reacted with m-toluidine in a suitable solvent, such as toluene.

-

Mechanism: The amino group of m-toluidine acts as a nucleophile, attacking one of the carbonyl carbons of the succinic anhydride, leading to the opening of the anhydride ring and the formation of the amic acid.

-

Work-up: The product can be isolated by treating the reaction mixture with dilute hydrochloric acid to remove any unreacted m-toluidine, followed by filtration and washing. Recrystallization from a solvent like ethanol can be employed for purification. The synthesis of this precursor has been reported and its crystal structure elucidated.

Step 2: Conversion to this compound

The second step involves the conversion of the carboxylic acid group of the succinamic acid to a hydrazide.

-

Activation: The carboxylic acid is first activated. A common method is the conversion to an acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.

-

Hydrazinolysis: The activated acyl chloride is then reacted with hydrazine hydrate (N₂H₄·H₂O) to form the final hydrazide product. The reaction is typically carried out in an inert solvent at low temperatures to control its exothermicity.

Caption: Proposed two-step synthesis of the target compound.

Inferred Chemical Reactivity and Stability

The chemical behavior of this compound is dictated by its constituent functional groups: the hydrazide, the amide, and the aromatic ring.

-

Hydrazide Moiety: This is the most reactive part of the molecule. The terminal -NH₂ group is nucleophilic and can readily react with electrophiles. A key reaction is the condensation with aldehydes and ketones to form hydrazones. This reactivity is the foundation for many of its potential applications in medicinal chemistry. The hydrazide group can also be oxidized.

-

Amide Linkage: The amide bond is generally stable but can be hydrolyzed under strong acidic or basic conditions, which would cleave the molecule into 3-methylaniline and a succinic acid derivative.

-

Aromatic Ring: The methyl-substituted phenyl group can undergo electrophilic aromatic substitution reactions, with the substitution pattern directed by the activating methyl group and the deactivating amide group.

-

Stability: Hydrazine derivatives can be sensitive to air and light and may have limited long-term stability. For analogous compounds, storage in a cool, dry, and dark place is recommended.

Spectroscopic Characterization (Anticipated)

While experimental spectra for this compound are not available, we can predict the key features based on its structure.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Key Features |

| ¹H NMR | - Signals for the aromatic protons on the 3-methylphenyl ring.- A singlet for the methyl group protons.- Signals for the methylene protons of the butane backbone.- Broad signals for the N-H protons of the amide and hydrazide groups. |

| ¹³C NMR | - Resonances for the aromatic carbons.- A signal for the methyl carbon.- Resonances for the methylene carbons.- Signals for the two carbonyl carbons (amide and hydrazide). |

| IR Spectroscopy | - N-H stretching vibrations for the amide and hydrazide groups.- C=O stretching vibrations for the amide and hydrazide carbonyls.- C-N stretching vibrations.- Aromatic C-H and C=C stretching bands. |

| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of the compound. |

Potential Applications in Drug Discovery

The presence of the hydrazone-forming hydrazide group suggests that this compound could serve as a valuable scaffold or intermediate in the synthesis of pharmacologically active compounds. Hydrazone derivatives are known to exhibit a wide range of biological activities.

-

Antimicrobial and Antifungal Agents: The hydrazone scaffold is a common feature in many compounds with demonstrated antibacterial and antifungal properties.

-

Anticancer Agents: Numerous hydrazone-containing compounds have been investigated for their cytotoxic effects against various cancer cell lines.

-

Anti-inflammatory and Analgesic Properties: The structural motif is present in molecules with anti-inflammatory and pain-relieving effects.

-

Anticonvulsant Activity: Certain hydrazone derivatives have shown promise as anticonvulsant agents.

Caption: Potential therapeutic applications stemming from the hydrazide moiety.

Safety and Handling

Specific toxicology data for this compound is not available. However, compounds containing a hydrazine moiety should be handled with care.

-

General Precautions: Use in a well-ventilated area, preferably a fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.

-

Storage: Store in a tightly sealed container in a cool, dry place away from sources of ignition and oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Based on the Safety Data Sheet for the related compound 4-Hydrazinobenzene-1-sulfonamide hydrochloride, it is advisable to handle this compound with the assumption that it may be harmful if swallowed, and may cause skin and eye irritation.

Conclusion and Future Directions

This compound represents a chemical entity with significant potential, primarily as a building block for the synthesis of novel hydrazone derivatives with diverse pharmacological activities. While a comprehensive experimental characterization is yet to be published, this guide provides a robust framework based on established chemical principles and data from analogous structures.

Future research should focus on the experimental validation of the proposed synthetic route and the full physicochemical and spectroscopic characterization of the compound. Subsequent derivatization to form a library of hydrazones and their screening for various biological activities would be a logical progression to unlock the therapeutic potential of this molecular scaffold.

References

Sources

structure-activity relationship of N-phenyl-hydrazino-oxobutanamide analogs

An In-Depth Technical Guide to the Structure-Activity Relationship of N-phenyl-hydrazino-oxobutanamide Analogs

Abstract

This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of N-phenyl-hydrazino-oxobutanamide analogs, a class of compounds demonstrating significant potential in medicinal chemistry. The guide is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the synthesis, biological activities, and the nuanced effects of structural modifications on the therapeutic efficacy of these compounds. We will explore their anticancer and antimicrobial properties, supported by detailed experimental protocols and data analysis, to provide a foundational understanding for future drug design and development efforts.

Introduction to N-phenyl-hydrazino-oxobutanamide Analogs

The quest for novel therapeutic agents has led to the exploration of diverse chemical scaffolds, among which hydrazones have emerged as a particularly promising class.[1][2] Hydrazones, characterized by the R1R2C=NNR3R4 functional group, are known for their broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects.[1][2] This guide focuses on a specific subset of this family: the N-phenyl-hydrazino-oxobutanamide analogs.

Chemical Scaffold and Significance

The core structure of N-phenyl-hydrazino-oxobutanamide analogs consists of a central oxobutanamide linker connecting an N-phenyl ring and a hydrazone moiety. This scaffold provides a versatile platform for structural modifications, allowing for the fine-tuning of their physicochemical and pharmacological properties. The ability to systematically alter substituents on the aromatic rings and the hydrazone group makes these compounds ideal candidates for SAR studies.

Overview of Biological Activities

N-phenyl-hydrazino-oxobutanamide analogs and related hydrazone derivatives have demonstrated notable efficacy in two primary therapeutic areas:

-

Anticancer Activity: Several studies have reported the antiproliferative effects of these compounds against various cancer cell lines.[3][4][5] The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest.[4]

-

Antimicrobial Activity: The hydrazone scaffold is a well-established pharmacophore in the development of antimicrobial agents.[6][7][8] Analogs of N-phenyl-hydrazino-oxobutanamide have shown activity against a range of bacterial and fungal pathogens.[8]

Rationale for SAR Studies in Drug Discovery

Structure-activity relationship studies are fundamental to modern drug discovery. By systematically modifying a lead compound's structure and evaluating the resulting impact on its biological activity, researchers can identify key molecular features responsible for its therapeutic effects. This knowledge is crucial for optimizing potency, selectivity, and pharmacokinetic properties while minimizing toxicity.

Synthetic Strategies for N-phenyl-hydrazino-oxobutanamide Analogs

The synthesis of N-phenyl-hydrazino-oxobutanamide analogs is typically achieved through a straightforward and efficient multi-step process.

General Synthetic Pathway

The most common synthetic route involves a two-step procedure. The first step is the formation of a hydrazide intermediate, which is then condensed with a suitable aldehyde or ketone to yield the final hydrazone product.[3]

A representative synthetic scheme is as follows:

-

Formation of the Hydrazide: Aniline is reacted with an appropriate oxo-ester, such as ethyl oxalyl chloride, to form an intermediate ester. This ester is then treated with hydrazine hydrate to produce the corresponding hydrazide.[3]

-

Formation of the Hydrazone: The synthesized hydrazide is then reacted with a substituted or unsubstituted benzaldehyde in the presence of an acid catalyst to afford the final N-phenyl-hydrazino-oxobutanamide analog.[3]

Aniline [label="Aniline"]; EthylOxalylChloride [label="Ethyl Oxalyl Chloride"]; IntermediateEster [label="Intermediate Ester"]; HydrazineHydrate [label="Hydrazine Hydrate"]; Hydrazide [label="N-phenyl-hydrazino-oxobutanamide\nHydrazide"]; Aldehyde [label="Substituted Benzaldehyde"]; FinalProduct [label="N-phenyl-hydrazino-oxobutanamide\nAnalog", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Aniline -> IntermediateEster [label="Triethylamine, CH2Cl2"]; EthylOxalylChloride -> IntermediateEster; IntermediateEster -> Hydrazide [label="Ethanol"]; HydrazineHydrate -> Hydrazide; Hydrazide -> FinalProduct [label="Ethanol, HCl (cat.)"]; Aldehyde -> FinalProduct; }

General synthetic workflow for N-phenyl-hydrazino-oxobutanamide analogs.

Characterization Techniques

The structural elucidation of the synthesized compounds is typically performed using a combination of spectroscopic techniques, including:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups such as N-H, C=O, and C=N.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the precise arrangement of atoms within the molecule.

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.[3][4]

Biological Activities of N-phenyl-hydrazino-oxobutanamide Analogs

Anticancer Activity

A number of N-phenyl-hydrazino-oxobutanamide analogs and related hydrazones have been evaluated for their antiproliferative activity against a panel of human cancer cell lines. The most common method for assessing this activity is the MTT assay, which measures the metabolic activity of viable cells.[3][4]

| Compound ID | Substitution on Benzaldehyde Ring | Cancer Cell Line | IC50 (µM) | Reference |

| 7k | 2-hydroxy | MDA-MB-231 (Breast) | 7.73 ± 1.05 | [3][4] |

| 7k | 2-hydroxy | 4T1 (Mouse Mammary) | 1.82 ± 1.14 | [3][4] |

| Analog A | 4-chloro | HT-29 (Colon) | >50 | [3] |

| Analog B | 4-methoxy | Hep-G2 (Liver) | >50 | [3] |

For the most potent compounds, further studies are often conducted to elucidate their mechanism of action. For instance, compound 7k , bearing a 2-hydroxybenzylidene moiety, was found to induce cell death in MDA-MB-231 breast cancer cells through G1/S cell cycle arrest at higher concentrations.[3][4]

G1 [label="G1 Phase"]; S [label="S Phase"]; G2 [label="G2 Phase"]; M [label="M Phase"]; Compound7k [label="Compound 7k", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

G1 -> S -> G2 -> M -> G1; Compound7k -> S [label="Inhibition", arrowhead="tee"]; }

Proposed mechanism of action for Compound 7k, inducing G1/S cell cycle arrest.

Antimicrobial Activity

Hydrazone derivatives have been tested against a variety of pathogenic microbes, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).[8]

The antimicrobial efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC).[6][7]

| Compound Type | Microbial Strain | MIC (µg/mL) | Reference |

| Phenylhydrazone Derivative | S. aureus | 0.16 - 63.00 | [9] |

| Phenylhydrazone Derivative | M. tuberculosis | 3.13 | [9] |

| Hydrazide Hydrazone | B. subtilis | 2.5 | [8] |

| Hydrazide Hydrazone | E. coli | 2.5 | [8] |

Structure-Activity Relationship (SAR) Analysis

The biological activity of N-phenyl-hydrazino-oxobutanamide analogs is highly dependent on the nature and position of substituents on the aromatic rings.

Influence of Substituents on the Benzaldehyde Ring

The substitution pattern on the benzaldehyde-derived portion of the molecule plays a critical role in determining the anticancer and antimicrobial potency.

-

Electron-donating vs. Electron-withdrawing Groups: The presence of electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., hydroxyl, methoxy groups) can significantly influence activity. For instance, the presence of a hydroxyl group at the ortho position of the benzylidene ring (as in compound 7k ) was found to be crucial for its potent antiproliferative activity against breast cancer cells.[3][4] In contrast, analogs with chloro or methoxy groups at the para position showed weaker activity.[3]

-

Positional Isomerism: The position of the substituent on the ring is also important. Ortho- and para-substituted analogs often exhibit different activity profiles compared to their meta- counterparts.

Impact of Modifications on the N-phenyl Ring

While less explored in the provided literature for this specific scaffold, SAR studies on related compounds suggest that substitutions on the N-phenyl ring can also modulate activity. For example, in other hydrazone series, the introduction of small alkyl groups or halogens on this ring has been shown to enhance lipophilicity, which can improve cell membrane permeability and overall efficacy.

Core [label="{N-phenyl-hydrazino-oxobutanamide Core | { N-phenyl Ring | Oxobutanamide Linker | Hydrazone Moiety}}"];

N_Phenyl_Subs [label="Substituents:\n- Halogens\n- Alkyl Groups", shape=box, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; Hydrazone_Subs [label="Substituents:\n- OH (ortho) -> High Activity\n- Cl (para) -> Low Activity\n- OCH3 (para) -> Low Activity", shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

Core:f0 -> N_Phenyl_Subs [label="Modulation of\nLipophilicity"]; Core:f2 -> Hydrazone_Subs [label="Modulation of\nPotency"]; }

Key structure-activity relationships for N-phenyl-hydrazino-oxobutanamide analogs.

Experimental Protocols

Synthesis of 2-[2-(2-hydroxybenzylidene)hydrazinyl]-2-oxo-N-phenyl-acetamide (Compound 7k)

This protocol is adapted from the synthesis of similar oxamide-hydrazone derivatives.[3]

-

Synthesis of 2-hydrazinyl-2-oxo-N-phenyl-acetamide:

-

To a solution of ethyl oxo(phenylamino)acetate in 96% ethanol, add hydrazine hydrate dropwise.

-

Stir the resulting solution at room temperature for 2 hours.

-

Filter the precipitate to obtain the hydrazide intermediate.

-

-

Synthesis of Compound 7k:

-

Dissolve the hydrazide intermediate in ethanol.

-

Add 2-hydroxybenzaldehyde and a catalytic amount of concentrated HCl.

-

Stir the mixture at room temperature for 2 hours.

-

The resulting precipitate is filtered, washed, and dried to yield the final product.

-

In Vitro Anticancer Assay (MTT Assay)

This is a general protocol for assessing the cytotoxicity of compounds against cancer cell lines.[3][4]

-

Seed cancer cells in a 96-well plate and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound and incubate for 72 hours.

-

Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

-

Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability and determine the IC50 value.

In Vitro Antimicrobial Assay (Broth Microdilution for MIC)

This protocol is used to determine the minimum inhibitory concentration of a compound against a specific microorganism.

-

Prepare a serial dilution of the test compound in a 96-well plate with a suitable broth medium.

-

Inoculate each well with a standardized suspension of the target microorganism.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Conclusion and Future Perspectives

N-phenyl-hydrazino-oxobutanamide analogs represent a versatile and promising scaffold for the development of novel anticancer and antimicrobial agents. The structure-activity relationship studies highlighted in this guide demonstrate that the biological efficacy of these compounds can be significantly enhanced through targeted chemical modifications. In particular, the substitution pattern on the benzylidene ring appears to be a key determinant of activity.

Future research in this area should focus on:

-

Expanding the library of analogs to further probe the SAR.

-

Conducting in-depth mechanistic studies to identify the specific molecular targets of the most potent compounds.

-

Evaluating the in vivo efficacy and safety of lead candidates in animal models.

By leveraging the insights gained from SAR studies, it is possible to design and synthesize next-generation N-phenyl-hydrazino-oxobutanamide analogs with improved therapeutic profiles.

References

-

Synthesis of oxamide-hydrazone hybrid derivatives as potential anticancer agents. National Institutes of Health (NIH). [Link]

-

Synthesis and elucidation of structure of hydrazones derived from N-(2,4-dimethylphenyl)-3-oxobutanamide. ResearchGate. [Link]

-

(PDF) Synthesis and elucidation of structure of hydrazones derived from N-(2,4-dimethylphenyl)-3-oxobutanamide. ResearchGate. [Link]

-

Synthesis of oxamide-hydrazone hybrid derivatives as potential anticancer agents. ResearchGate. [Link]

-

Molecular Hybrid Design, Synthesis and Biological Evaluation of N-Phenyl Sulfonamide Linked N-Acyl Hydrazone Derivatives Functioning as COX-2 Inhibitors: New Anti-Inflammatory, Anti-Oxidant and Anti-Bacterial Agents. ResearchGate. [Link]

-

Synthesis, Characterization, and In-Silico Studies of Some Novel Phenylhydrazone Derivatives as Potential Agents for Antimicrobial Activities. MDPI. [Link]

-

Design and Synthesis of Some New Phenylhydrazone Derivatives for Antimicrobial Evaluation. Preprints.org. [Link]

-

Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies. National Institutes of Health (NIH). [Link]

-

Biological Activities of Hydrazone Derivatives. National Institutes of Health (NIH). [Link]

-

Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. MDPI. [Link]

-

A review exploring biological activities of hydrazones. National Institutes of Health (NIH). [Link]

-

A Review of Synthetic Approaches and Biological Activity of Substituted Hydrazones. TSI Journals. [Link]

Sources

- 1. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tsijournals.com [tsijournals.com]

- 3. Synthesis of oxamide-hydrazone hybrid derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. preprints.org [preprints.org]

- 8. mdpi.com [mdpi.com]

- 9. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Initial Cytotoxicity Screening of Novel Hydrazone Derivatives: A Methodological Framework

An In-Depth Technical Guide:

Preamble: The Rationale for Hydrazone Cytotoxicity Screening

Hydrazone derivatives (-NHN=CH-) represent a versatile and privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2][3]. Their straightforward synthesis and the tunability of their structure have made them a focal point in the search for novel therapeutic agents[4][5]. Particularly in oncology, numerous hydrazone-containing compounds have shown potent antiproliferative activity, targeting various cellular mechanisms to induce cancer cell death[6][7][8].

The burgeoning interest in this class of compounds necessitates a robust, reliable, and efficient methodology for the initial assessment of their cytotoxic potential. This primary screening phase is not merely about identifying "hits"; it is about generating high-quality, reproducible data that can confidently guide subsequent stages of drug development, from lead optimization to mechanistic studies.

This guide provides a comprehensive framework for conducting the initial in vitro cytotoxicity screening of novel hydrazone derivatives. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring scientific integrity and logical rigor at every stage.

Foundational Principles: Selecting the Right Cytotoxicity Assay

The primary goal of an initial screen is to determine the concentration at which a compound exhibits cytotoxic effects, a value commonly expressed as the half-maximal inhibitory concentration (IC50). The choice of assay is critical and depends on the anticipated mechanism of action and practical considerations. Two of the most widely adopted colorimetric assays are the MTT and SRB assays.

| Feature | MTT Assay | SRB (Sulforhodamine B) Assay |

| Principle | Measures metabolic activity. NAD(P)H-dependent oxidoreductases in viable cells reduce yellow MTT to purple formazan.[9][10] | Measures total cellular protein content. SRB, an anionic dye, binds to basic amino acids of cellular proteins.[11][12] |

| Endpoint | Indirect measure of cell viability based on mitochondrial function. | Measure of cell density/biomass, independent of metabolic state.[11][13] |

| Advantages | High throughput, sensitive, widely used and documented.[14] | Less interference from compounds affecting metabolism, stable endpoint, cost-effective.[11][12] |

| Limitations | Can be affected by compounds that alter cellular metabolism without killing cells. Formazan is insoluble, requiring a solubilization step.[10][14] | Requires a cell fixation step. Less sensitive for non-adherent cell lines. |

For the initial screening of novel hydrazones, whose precise mechanism is unknown, employing an assay that measures a fundamental cellular characteristic is often preferred. The SRB assay , which quantifies total protein as a surrogate for cell number, is an excellent choice as it is not dependent on the metabolic activity of the cells, which can be a confounding variable[11]. However, the MTT assay remains a cornerstone method due to its extensive validation and widespread use, providing a wealth of comparative data in the literature[9]. This guide will detail the protocol for the MTT assay as a primary example of a robust screening method.

Experimental Design: The Blueprint for a Self-Validating Screen

A well-designed experiment is a self-validating one. This requires careful planning of controls, concentrations, and cell line selection.

Cell Line Selection

The choice of cell line is paramount and should be guided by the research objective[15]. For a general cytotoxicity screen, a panel of well-characterized cancer cell lines from different tissue origins is recommended[16][17].

-

MCF-7: An estrogen receptor-positive breast cancer cell line, representing a common solid tumor type[16].

-

A549: A human lung adenocarcinoma cell line, representing another prevalent cancer[16].

-

HeLa: A human cervical cancer cell line, known for its robustness and ease of culture[16].

-

Normal (Non-cancerous) Cell Line: Including a non-cancerous line, such as human dermal fibroblasts (HDF) or an immortalized normal cell line, provides crucial early insights into the compound's selectivity and potential for general toxicity[15][17].

Dosing and Plate Layout

A dose-response experiment is essential to determine the IC50 value.

-

Concentration Range: A wide range of concentrations should be tested, typically using a serial dilution (e.g., 0.1, 1, 10, 50, 100 µM). This range can be adjusted based on the compound's solubility and any preliminary data.

-

Controls: Every plate must include:

-

Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO, typically ≤0.5%) used to dissolve the hydrazone derivatives. This control represents 100% cell viability[18].

-

Media Blank: Wells containing only culture medium and the assay reagents. This is used to subtract the background absorbance.

-

Positive Control (Optional but Recommended): A known cytotoxic drug (e.g., Doxorubicin) to validate the assay's performance.

-

The following diagram illustrates a typical experimental workflow for cytotoxicity screening.

Caption: General workflow for in vitro cytotoxicity screening.

Detailed Protocol: The MTT Assay for Cell Viability

This protocol is a robust method for assessing cell viability as a function of metabolic activity[9].

Principle of the MTT Assay

The assay's core principle is the enzymatic reduction of a yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals. This conversion is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes located primarily in the mitochondria of living, metabolically active cells[9][10]. The quantity of formazan produced is directly proportional to the number of viable cells[9].

Caption: Principle of the MTT colorimetric assay.

Step-by-Step Methodology

Stage 1: Cell Seeding and Treatment

-

Cell Culture: Culture cells in logarithmic growth phase. Ensure cell health and avoid using over-confluent cultures to maintain experimental reproducibility[18].

-

Cell Seeding: Trypsinize adherent cells and prepare a single-cell suspension. Count the cells and adjust the density. Seed 5,000-10,000 cells per well in a 96-well plate in a volume of 100 µL[19]. Causality: This density is optimal to ensure cells are in a log growth phase during treatment and provide a detectable signal without becoming over-confluent.

-

Adhesion: Incubate the plate at 37°C in a 5% CO₂ humidified incubator for 24 hours to allow cells to adhere and resume normal growth[9].

-

Compound Preparation: Prepare a 2X concentrated serial dilution of the novel hydrazone derivatives in culture medium from a stock solution (e.g., 10 mM in DMSO).

-

Cell Treatment: Carefully remove the old medium from the wells. Add 100 µL of the 2X compound dilutions to the appropriate wells. For vehicle control wells, add 100 µL of medium containing the same final concentration of DMSO.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

Stage 2: MTT Assay Procedure

-

Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Filter sterilize this solution[14].

-

MTT Addition: At the end of the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL)[9]. Note: Some protocols recommend removing the treatment media and adding MTT in serum-free media to reduce background interference[18].

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C. Visually inspect the wells for the formation of purple precipitate. Causality: This incubation allows viable cells sufficient time to metabolize the MTT into formazan crystals.

-

Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals at the bottom of the wells. Add 150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well[9][14].

-

Dissolution: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals[14]. The solution should turn a homogenous purple color.

Stage 3: Data Acquisition

-

Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570-590 nm. A reference wavelength of 630 nm can be used to correct for background absorbance.

-

Data Recording: Record the absorbance values for all wells.

Data Analysis and Interpretation: From Absorbance to IC50

The raw absorbance data must be processed to determine the cytotoxic potency of the hydrazone derivatives.

Calculation of Percentage Viability

The percentage of cell viability is calculated relative to the vehicle control.

-

Subtract Background: Subtract the average absorbance of the media blank wells from all other absorbance readings to get corrected absorbance values.

-

Corrected Absorbance = Absorbance (sample) - Average Absorbance (blank)

-

-

Calculate % Viability:

-

% Viability = (Corrected Absorbance (treated) / Average Corrected Absorbance (vehicle control)) x 100

-

Determining the IC50 Value

The IC50 is the concentration of a compound that inhibits the measured response (in this case, cell viability) by 50%.

-

Plot Data: Create a scatter plot with the logarithm of the compound concentration on the X-axis and the corresponding % Viability on the Y-axis[20].

-

Non-linear Regression: Use a statistical software package (e.g., GraphPad Prism) to fit the data to a non-linear regression model, typically a four-parameter logistic (4PL) curve (sigmoidal dose-response curve)[21][22].

-

IC50 Calculation: The software will calculate the IC50 value, which is the concentration (X) at which the response (Y) is 50%[20][21]. While linear regression can be used as a simple estimate, it is often not a good fit for dose-response data[21].

Example Data Presentation

Below is a table illustrating hypothetical data for a novel hydrazone derivative (HDZ-01).

| Concentration (µM) | Log [Concentration] | Avg. Absorbance | Corrected Abs. | % Viability |

| Media Blank | N/A | 0.052 | N/A | N/A |

| Vehicle Control | N/A | 1.252 | 1.200 | 100.0% |

| 0.1 | -1.0 | 1.240 | 1.188 | 99.0% |

| 1 | 0.0 | 1.132 | 1.080 | 90.0% |

| 10 | 1.0 | 0.652 | 0.600 | 50.0% |

| 50 | 1.7 | 0.232 | 0.180 | 15.0% |

| 100 | 2.0 | 0.112 | 0.060 | 5.0% |

| Calculated IC50 | 10.0 µM |

Troubleshooting Common Issues

Even with a robust protocol, issues can arise. Proactive troubleshooting is a mark of an experienced scientist.

| Issue | Potential Cause(s) | Recommended Solution(s) |

| High Variability Between Replicates | Inconsistent cell seeding; Pipetting errors; "Edge effect" on the plate.[23] | Ensure a homogenous cell suspension before and during seeding. Use a multichannel pipette carefully. Avoid using the outermost wells of the plate or fill them with sterile PBS to maintain humidity[19]. |

| Low Absorbance Signal | Too few cells seeded; Insufficient incubation time with MTT.[18][19] | Optimize cell seeding density through a titration experiment. Increase MTT incubation time (up to 4 hours)[19]. |

| High Background Absorbance | Microbial contamination; Phenol red or serum interference in the media.[18] | Visually inspect plates for contamination. Use phenol red-free and/or serum-free medium during the MTT incubation step[18]. |

Conclusion and Forward Look

The initial cytotoxicity screen is a critical gatekeeper in the drug discovery pipeline. A meticulously executed assay, grounded in a solid understanding of its principles and limitations, provides the reliable data necessary to advance promising novel hydrazone derivatives. The IC50 values generated from this screen allow for the ranking of compounds and the selection of candidates for more complex downstream analyses, such as mechanistic studies (e.g., apoptosis assays, cell cycle analysis) and evaluation in more advanced preclinical models. The ultimate goal is to identify compounds with not only high potency but also high selectivity for cancer cells, paving the way for the development of safer and more effective cancer therapeutics.

References

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. (2025). [Link]

-

Sulforhodamine B (SRB) Cell Cytotoxicity Assay. Creative Bioarray. [Link]

-

Hydrazide-hydrazone/hydrazone as enabling linkers in anti-cancer drug discovery: A comprehensive review. ResearchGate. (2024). [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

-

Sulforhodamine B (SRB) Assay Protocol. Creative Bioarray. [Link]

-

How can I calculate IC50 for a cytotoxic substance? ResearchGate. (2015). [Link]

-

Sulforhodamine B colorimetric assay for cytotoxicity screening. PubMed. [Link]

-

Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. The Future of Things (TFOT). [Link]

-

Synthesis of New Hydrazone Derivatives and Evaluation of their Efficacy as Proliferation Inhibitors in Human Cancer Cells. Bentham Science Publisher. [Link]

-

A review of hydrazide-hydrazone metal complexes' antitumor potential. Frontiers. (2022). [Link]

-

Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies. PMC - NIH. (2022). [Link]

-

Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. NIH. (2014). [Link]

-

Hydrazide-hydrazone/hydrazone as enabling linkers in anti-cancer drug discovery: A comprehensive review. Online University of Chemical Industry. (2024). [Link]

-

How to plot a graph and predict the IC50 value of compound, given the cytotoxicity results? ResearchGate. (2026). [Link]

-

What cell line should I choose for citotoxicity assays? ResearchGate. (2023). [Link]

-

Cytotoxicity effects of hydrazones and sulfonyl hydrazones against... ResearchGate. (2023). [Link]

-

Biological Activities of Hydrazone Derivatives. PMC - NIH. (2007). [Link]

-

Exploring the Pharmacological Activities of Hydrazone Derivatives: A Review. (2017). [Link]

Sources

- 1. benthamscience.com [benthamscience.com]

- 2. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. omicsonline.org [omicsonline.org]

- 4. researchgate.net [researchgate.net]

- 5. Hydrazide-hydrazone/hydrazone as enabling linkers in anti-cancer drug discovery: A comprehensive review [ouci.dntb.gov.ua]

- 6. Frontiers | A review of hydrazide-hydrazone metal complexes’ antitumor potential [frontiersin.org]

- 7. Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. clyte.tech [clyte.tech]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. broadpharm.com [broadpharm.com]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT [thefutureofthings.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to Unlocking the Antimicrobial Potential of 4-hydrazino-N-(3-methylphenyl)-4-oxobutanamide

In an era defined by the escalating threat of multidrug-resistant pathogens, the imperative for novel antimicrobial agents has never been more acute. The relentless evolution of resistance mechanisms in bacteria and fungi necessitates a departure from conventional therapeutic scaffolds and an exploration of innovative chemical entities. Among the classes of compounds that have garnered significant interest are the hydrazide-hydrazones, a versatile group known for a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][2][3][4] This guide provides a comprehensive framework for the systematic investigation of a novel, uncharacterized member of this family: 4-hydrazino-N-(3-methylphenyl)-4-oxobutanamide .

This document is structured to guide researchers, scientists, and drug development professionals through a logical, evidence-based workflow, from the foundational synthesis of the molecule to a thorough evaluation of its antimicrobial efficacy and preliminary mechanistic insights. The methodologies presented herein are grounded in established protocols and the collective understanding of the chemical biology of hydrazide-hydrazone derivatives.

Compound Profile and Rationale for Investigation

Chemical Structure

This compound is a small molecule featuring a hydrazide moiety attached to a butanamide backbone, which in turn is substituted with a 3-methylphenyl group.

-

IUPAC Name: this compound

-

Molecular Formula: C₁₁H₁₅N₃O₂

-

Molecular Weight: 221.26 g/mol

While this specific compound is listed for research use, its biological activity remains uncharacterized in the public domain.[5] The presence of the hydrazide group (-CONHNH₂) is a key structural alert, suggesting potential for biological activity, as this functional group is a cornerstone of many bioactive hydrazone derivatives.[1][6]

Proposed Synthetic Route

A plausible and efficient synthesis of this compound can be envisioned through a two-step process, starting from commercially available precursors. The proposed pathway leverages well-established amidation and hydrazinolysis reactions.

Caption: A comprehensive workflow for antimicrobial evaluation.

Phase 1: Primary Antimicrobial Screening

The initial step involves screening the compound against a representative panel of pathogenic microorganisms. The broth microdilution method is recommended as it is quantitative and provides a preliminary indication of the Minimum Inhibitory Concentration (MIC).

Recommended Strains for Primary Screening:

| Gram-Positive Bacteria | Gram-Negative Bacteria | Fungi |

| Staphylococcus aureus (e.g., ATCC 25923) | Escherichia coli (e.g., ATCC 25922) | Candida albicans (e.g., ATCC 90028) |

| Bacillus subtilis (e.g., ATCC 6633) | Pseudomonas aeruginosa (e.g., ATCC 27853) |

A high concentration of the test compound (e.g., 256 µg/mL) should be used for the initial screen.

Phase 2: Quantitative Evaluation (MIC and MBC/MFC Determination)

For any microorganism where significant growth inhibition is observed in the primary screen, a full MIC determination should be performed. This establishes the lowest concentration of the compound that inhibits visible growth. Following MIC determination, the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) should be determined to ascertain whether the compound is microbistatic or microbicidal.

Detailed Protocol: Broth Microdilution for MIC Determination

-